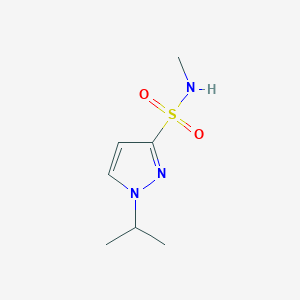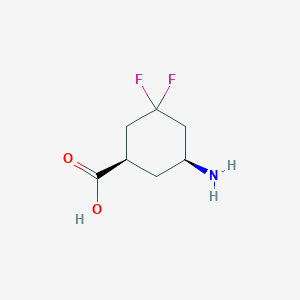
Rel-(1R,5S)-5-amino-3,3-difluorocyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(1R,5S)-5-amino-3,3-difluorocyclohexane-1-carboxylic acid is a synthetic organic compound characterized by its unique stereochemistry and the presence of both amino and difluorocyclohexane groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,5S)-5-amino-3,3-difluorocyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclohexane derivatives.
Fluorination: Introduction of fluorine atoms is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Amination: The amino group is introduced through reductive amination or nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of microreactors can enhance the efficiency and yield of the synthesis process .
化学反応の分析
Types of Reactions
Rel-(1R,5S)-5-amino-3,3-difluorocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted cyclohexane derivatives, which can be further utilized in the synthesis of more complex molecules .
科学的研究の応用
Rel-(1R,5S)-5-amino-3,3-difluorocyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and advanced materials .
作用機序
The mechanism of action of Rel-(1R,5S)-5-amino-3,3-difluorocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and difluorocyclohexane groups allows the compound to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
類似化合物との比較
Rel-(1R,5S)-5-amino-3,3-difluorocyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
This compound methyl ester: This compound has a similar structure but with a methyl ester group instead of a carboxylic acid group.
This compound ethyl ester: Similar to the methyl ester, but with an ethyl ester group.
This compound tert-butyl ester: This compound features a tert-butyl ester group, providing different steric and electronic properties .
These comparisons highlight the unique properties of this compound, particularly its potential for forming strong interactions with molecular targets due to the presence of the carboxylic acid group.
特性
分子式 |
C7H11F2NO2 |
|---|---|
分子量 |
179.16 g/mol |
IUPAC名 |
(1R,5S)-5-amino-3,3-difluorocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H11F2NO2/c8-7(9)2-4(6(11)12)1-5(10)3-7/h4-5H,1-3,10H2,(H,11,12)/t4-,5+/m1/s1 |
InChIキー |
KBFZLHCDOOFIGV-UHNVWZDZSA-N |
異性体SMILES |
C1[C@H](CC(C[C@H]1N)(F)F)C(=O)O |
正規SMILES |
C1C(CC(CC1N)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trans-[2-(4-Iodophenyl)cyclopropyl]methanol](/img/structure/B13338437.png)
![(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanol](/img/structure/B13338438.png)
![7-Bromo-5-(difluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13338450.png)
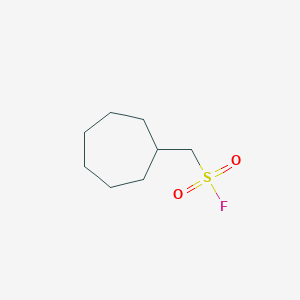


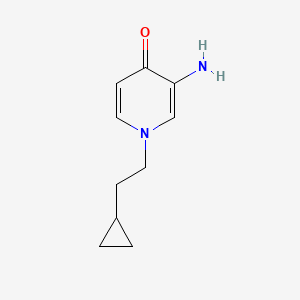
![8-Oxa-2-azaspiro[4.5]decan-6-ol](/img/structure/B13338481.png)
![(3AS,4S,6S,6aR)-6-(1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13338491.png)
![7-(1,1-Difluoroethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13338498.png)
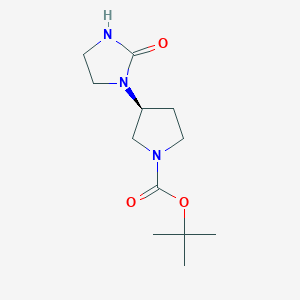
![tert-Butyl (R)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13338503.png)
